5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
The compound 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule featuring a piperidine ring, a chlorophenyl group, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with a chlorophenyl derivative, the piperidine ring is formed through a cyclization reaction.
Hydroxylation: The piperidine ring is hydroxylated using reagents like hydrogen peroxide or osmium tetroxide.
Coupling with Isoindole: The hydroxylated piperidine is then coupled with an isoindole derivative through a condensation reaction, often using a coupling agent like DCC (dicyclohexylcarbodiimide).
Final Modifications: The final product is purified and characterized using techniques like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it serves as a ligand in receptor studies, helping to elucidate the binding mechanisms of various receptors.
Medicine
Industry
In the industrial sector, it is used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperidine ring and chlorophenyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-4-hydroxypiperidine
- 2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione
- 4-chlorophenyl derivatives
Uniqueness
The unique combination of the piperidine ring, chlorophenyl group, and isoindole structure in 5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(2-methylpropyl)-1H-isoindole-1,3(2H)-dione provides distinct pharmacological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H25ClN2O4 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-2-(2-methylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H25ClN2O4/c1-15(2)14-27-22(29)19-8-3-16(13-20(19)23(27)30)21(28)26-11-9-24(31,10-12-26)17-4-6-18(25)7-5-17/h3-8,13,15,31H,9-12,14H2,1-2H3 |
InChI Key |
ZUKGYJFXSVMTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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